molecular formula C7H4BrF3 B142621 2,3,4-Trifluorobenzyl bromide CAS No. 157911-55-2

2,3,4-Trifluorobenzyl bromide

Cat. No.: B142621
CAS No.: 157911-55-2
M. Wt: 225.01 g/mol
InChI Key: DGSXDQVPGXFOAN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2,3,4-Trifluorobenzyl bromide is primarily used as a building block in the synthesis of various pharmaceutical compounds . It is an important intermediate in the synthesis of drugs such as Ensitrelvir , a treatment for COVID-19, and Sitagliptin , a treatment for type II diabetes. The primary targets of these drugs are the SARS-CoV-2 3CL protease and Dipeptidyl peptidase-IV (DPP-IV) respectively .

Mode of Action

As an intermediate, this compound itself does not directly interact with biological targets. Instead, it is incorporated into the structure of the final drug molecule, which then interacts with its target. For example, in the synthesis of Ensitrelvir, the trifluorobenzyl group may contribute to the drug’s ability to inhibit the SARS-CoV-2 3CL protease .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the final drug it is used to synthesize. For instance, Ensitrelvir inhibits the SARS-CoV-2 3CL protease, blocking the replication of the virus . Sitagliptin, on the other hand, inhibits DPP-IV, increasing the levels of incretin hormones, which help to regulate glucose metabolism .

Result of Action

The molecular and cellular effects of this compound are determined by the final drug it is used to synthesize. For example, Ensitrelvir can inhibit the replication of SARS-CoV-2, potentially reducing the severity of COVID-19 . Sitagliptin can help regulate blood glucose levels, making it a valuable treatment for type II diabetes .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, it should be stored at 2-8°C to maintain its stability . Additionally, safety data indicates that it can cause severe skin burns and eye damage, suggesting that it should be handled with care in a controlled environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,4-Trifluorobenzyl bromide can be synthesized through the bromination of 2,3,4-trifluorotoluene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions . The reaction proceeds as follows:

C7H5F3+Br2C7H4BrF3+HBrC7H5F3 + Br2 \rightarrow C7H4BrF3 + HBr C7H5F3+Br2→C7H4BrF3+HBr

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of hydrobromic acid (HBr) and a phase-transfer catalyst to enhance the reaction efficiency . The process is carried out at elevated temperatures to ensure complete conversion of the starting material.

Chemical Reactions Analysis

Types of Reactions: 2,3,4-Trifluorobenzyl bromide primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group . Common reactions include:

    Nucleophilic Substitution (S_N2): This reaction involves the replacement of the bromine atom with a nucleophile such as hydroxide (OH-), cyanide (CN-), or amine (NH2-).

    Oxidation: The compound can be oxidized to form 2,3,4-trifluorobenzaldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium cyanide (NaCN), and ammonia (NH3) are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products Formed:

    Nucleophilic Substitution: Products include 2,3,4-trifluorobenzyl alcohol, 2,3,4-trifluorobenzyl cyanide, and 2,3,4-trifluorobenzylamine.

    Oxidation: The major product is 2,3,4-trifluorobenzaldehyde.

Biological Activity

2,3,4-Trifluorobenzyl bromide (TFBB) is a halogenated organic compound with the molecular formula C7_7H4_4BrF3_3 and a molecular weight of 225.01 g/mol. It is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting specific biological pathways. This article explores the biological activity of TFBB, focusing on its mechanisms of action, applications in drug development, and relevant research findings.

Target of Action

TFBB itself does not directly interact with biological targets; rather, it serves as a building block for more complex molecules. For example, it plays a role in the synthesis of Ensitrelvir, an antiviral candidate that inhibits the SARS-CoV-2 3CL protease, thereby blocking viral replication .

Mode of Action

The trifluorobenzyl group in TFBB contributes to the pharmacological properties of the final drug product. The incorporation of this group can enhance the lipophilicity and metabolic stability of the resulting compounds, which is crucial for their efficacy as therapeutic agents.

Biochemical Pathways

The specific biochemical pathways influenced by TFBB depend on the final compound synthesized. In the case of Ensitrelvir, its action leads to significant inhibition of viral replication, which is vital in managing COVID-19.

Applications in Drug Development

TFBB has been employed in various research contexts:

  • Pharmaceutical Synthesis : It is used to develop new drugs targeting enzymes and receptors involved in disease processes.
  • Biomolecular Modification : The compound aids in studying how trifluoromethyl groups affect biological activity and interactions with biomolecules.

Case Studies

  • Ensitrelvir Development : A notable application of TFBB is its role in synthesizing Ensitrelvir. Research indicates that this compound effectively inhibits SARS-CoV-2 replication in vitro and has shown promise in clinical settings .
  • Modification Studies : Studies have demonstrated that modifying biomolecules with TFBB can elucidate the effects of trifluoromethylation on protein function and stability. This modification can alter binding affinities and biological activities, providing insights into drug design.

TFBB undergoes nucleophilic substitution reactions due to its bromine atom, which serves as a good leaving group. Common reactions include:

  • Nucleophilic Substitution (SN_N2) : TFBB can react with nucleophiles such as hydroxide (OH^-), cyanide (CN^-), or amines (NH2_2) to form various derivatives.
  • Oxidation : The compound can be oxidized to yield 2,3,4-trifluorobenzaldehyde using oxidizing agents like potassium permanganate (KMnO4_4) or chromium trioxide (CrO3_3).

Summary Table of Reactions

Reaction TypeDescriptionExample Products
Nucleophilic SubstitutionReplacement of bromine with nucleophile2,3,4-Trifluorobenzyl alcohol
OxidationConversion to aldehyde2,3,4-Trifluorobenzaldehyde

Properties

IUPAC Name

1-(bromomethyl)-2,3,4-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3/c8-3-4-1-2-5(9)7(11)6(4)10/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGSXDQVPGXFOAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CBr)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380350
Record name 2,3,4-Trifluorobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157911-55-2
Record name 2,3,4-Trifluorobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4-Trifluorobenzyl Bromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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